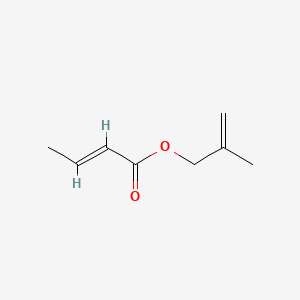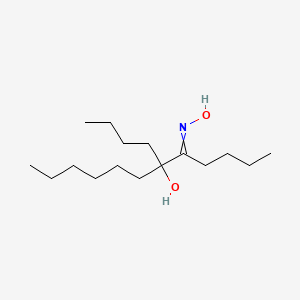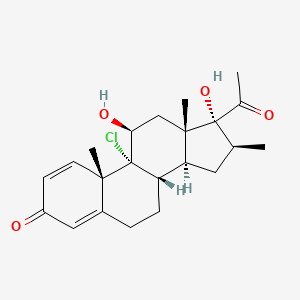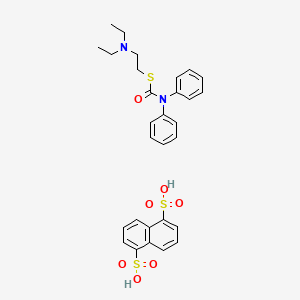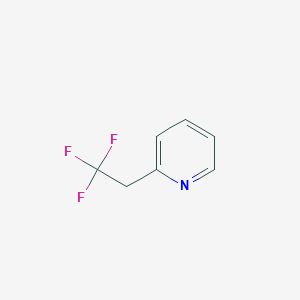
2-(2,2,2-Trifluoroethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,2-Trifluoroethyl)pyridine is an organic compound characterized by the presence of a trifluoroethyl group attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties imparted by the trifluoromethyl group, which enhances its reactivity and stability. The trifluoromethyl group is known for its strong electron-withdrawing nature, which influences the compound’s behavior in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 2-(2,2,2-Trifluoroethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product . Another method involves the use of trifluoroacetic acid derivatives, where the trifluoroethyl group is introduced via a nucleophilic substitution reaction .
Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the synthesis of this compound .
Analyse Chemischer Reaktionen
2-(2,2,2-Trifluoroethyl)pyridine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction leads to the corresponding amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-(2,2,2-Trifluoroethyl)pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyridine is largely influenced by the trifluoromethyl group. This group increases the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, the compound can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . The electron-withdrawing nature of the trifluoromethyl group also affects the compound’s reactivity, making it a potent inhibitor of certain enzymatic pathways .
Vergleich Mit ähnlichen Verbindungen
2-(2,2,2-Trifluoroethyl)pyridine can be compared with other fluorinated pyridines, such as:
2-Fluoropyridine: This compound has a single fluorine atom attached to the pyridine ring, making it less electron-withdrawing compared to this compound.
2,6-Difluoropyridine: With two fluorine atoms, this compound exhibits different reactivity and stability profiles.
2-(Trifluoromethyl)pyridine: Similar to this compound, but with the trifluoromethyl group directly attached to the pyridine ring, leading to distinct chemical properties.
The uniqueness of this compound lies in the presence of the trifluoroethyl group, which imparts a combination of high reactivity and stability, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
1186195-13-0 |
|---|---|
Molekularformel |
C7H6F3N |
Molekulargewicht |
161.12 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)5-6-3-1-2-4-11-6/h1-4H,5H2 |
InChI-Schlüssel |
MKFDWZKRIACKMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


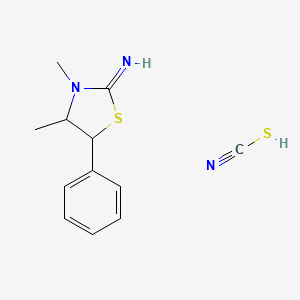
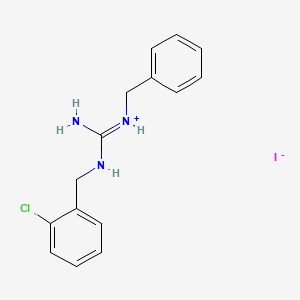
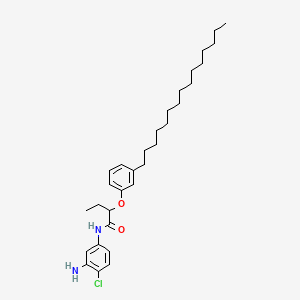
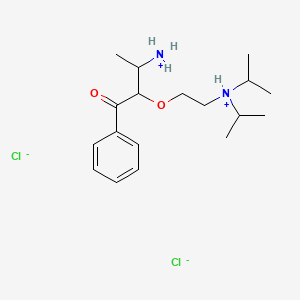
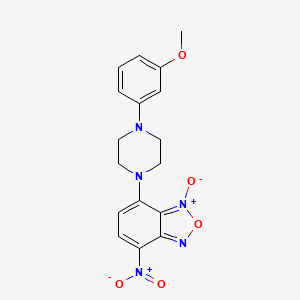
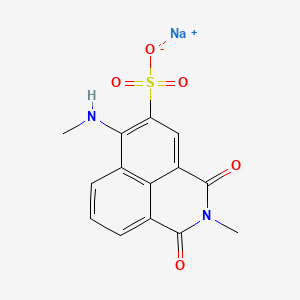
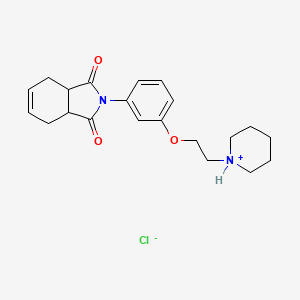
![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
